3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide is an organic compound with a complex structure that includes a chloro group, methoxyethoxy group, and sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-nitrobenzenesulfonamide with 2-(2-methoxyethoxy)ethylamine under specific conditions to introduce the desired functional groups. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of methoxy derivatives.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The chloro group can enhance the compound’s binding affinity to its targets, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-4-methoxybenzenesulfonamide
- 3-Chloro-4-ethoxybenzenesulfonamide
- 3-Chloro-4-(2-hydroxyethoxy)benzenesulfonamide
Uniqueness
3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where these properties are desired, such as in the development of water-soluble drugs or materials.
Eigenschaften
Molekularformel |
C11H16ClNO6S2 |
---|---|
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
3-chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO6S2/c1-18-4-5-19-6-7-20(14,15)11-3-2-9(8-10(11)12)21(13,16)17/h2-3,8H,4-7H2,1H3,(H2,13,16,17) |
InChI-Schlüssel |
VYWCEPOBZNHTGA-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.